![molecular formula C8H8FN3 B2839308 (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1020033-88-8](/img/structure/B2839308.png)

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

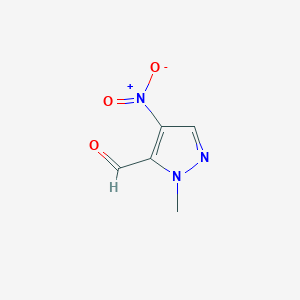

“(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C8H8FN3. It has a molecular weight of 165.17 . It is a powder in physical form .

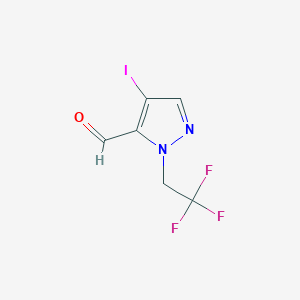

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8FN3/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12/h1-3,5H,4,10H2 .Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . It has a melting point of 98-99°C .Aplicaciones Científicas De Investigación

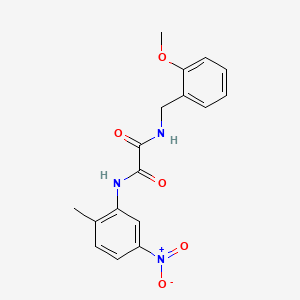

Bioisosteric Replacements and Modulation of Receptors

(8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its utility as a bioisosteric replacement in modulating the GABA A receptor. The development of novel synthesis techniques for this compound has facilitated its application in in vitro systems, highlighting its potential in neuropharmacology (Humphries et al., 2006).

Fluorescent Properties for Biomarker and Sensor Development

Studies on the fluorescent properties of derivatives of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine have shown promise in developing biomarkers and photochemical sensors. The manipulation of substituents in the heterocycle and phenyl rings has been explored to enhance fluorescence intensity, making these compounds suitable for various diagnostic applications (Velázquez-Olvera et al., 2012).

Enhancing Luminescence and Optical Materials

Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives has revealed their potential in creating luminescent materials with large Stokes' shifts. This work demonstrates the ability to tune optical properties through chemical structure modifications, offering pathways for the development of low-cost luminescent materials (Volpi et al., 2017).

Drug-Protein Interaction Studies

The interaction of drugs with serum albumin is critical for understanding pharmacokinetics and dynamics. Research has shown that compounds like this compound can act as quenchers in fluorescence studies, aiding in the exploration of drug-albumin interactions. This insight is valuable for drug design and development processes (Sułkowska, 2002).

Applications in Medicinal Chemistry and Drug Design

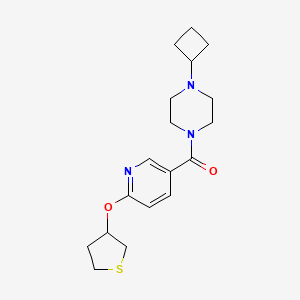

Fluorinated derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their potential in treating various diseases. These compounds have been investigated for their antipsychotic, anticancer, and antiparasitic activities, illustrating the versatility of this compound derivatives in medicinal chemistry (Marcinkowska et al., 2016).

Safety and Hazards

The safety information for “(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound acts as an allosteric modulator of the GABA A receptor . It binds to a site on the receptor that is distinct from the active site, leading to conformational changes that enhance the receptor’s response to its ligand, GABA .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway . By enhancing the receptor’s response to GABA, it increases the inhibitory effect of this neurotransmitter, leading to decreased neuronal excitability .

Result of Action

The molecular effect of the compound’s action is an increase in the inhibitory effect of GABA, leading to decreased neuronal excitability . This can have various cellular effects, depending on the specific neurons involved and the overall state of the nervous system.

Propiedades

IUPAC Name |

(8-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCANSYXOOIQCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)F)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020033-88-8 |

Source

|

| Record name | (8-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2839232.png)

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2839241.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2839245.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2839247.png)